

# Ocedurenone: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Chemical, Pharmacological, and Clinical Profile of a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist

#### Introduction

**Ocedurenone**, also known as KBP-5074, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It was developed by KBP Biosciences for the management of uncontrolled or resistant hypertension in patients with advanced chronic kidney disease (CKD).[1][2] Unlike traditional steroidal MRAs like spironolactone and eplerenone, **ocedurenone** was designed to offer a lower risk of hyperkalemia and fewer hormonal side effects.[1] This document provides a comprehensive technical overview of **ocedurenone**, summarizing its chemical properties, mechanism of action, pharmacology, and clinical development.

## **Chemical Structure and Physicochemical Properties**

**Ocedurenone** is a small molecule drug administered orally.[2] Its chemical identity and key physicochemical properties are summarized below.

#### **Chemical Identifiers**



| Identifier        | Value                                                                                                                                                      | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 2-chloro-4-((3S,3aR)-3-<br>cyclopentyl-7-(4-<br>hydroxypiperidine-1-<br>carbonyl)-3,3a,4,5-tetrahydro-<br>2H-pyrazolo[3,4-f]quinolin-2-<br>yl)benzonitrile |        |
| CAS Number        | 1359969-24-6                                                                                                                                               | _      |
| Synonyms          | KBP-5074, NN-6023                                                                                                                                          |        |
| Molecular Formula | C28H30CIN5O2                                                                                                                                               | _      |
| InChIKey          | UXHQLGLGLZKHTC-<br>CUNXSJBXSA-N                                                                                                                            |        |
| SMILES            | C1CCC(C1) [C@H]2[C@H]3CCC4=C(C3= NN2C5=CC(=C(C=C5)C#N)Cl) C=CC(=N4)C(=O)N6CCC(CC6 )O                                                                       |        |

# **Physicochemical Data**



| Property                       | Value                         |
|--------------------------------|-------------------------------|
| Molecular Weight               | 504.03 g/mol                  |
| Exact Mass                     | 503.2088 Da                   |
| Topological Polar Surface Area | 92.82 Ų                       |
| Hydrogen Bond Donors           | 1                             |
| Hydrogen Bond Acceptors        | 7                             |
| Rotatable Bonds                | 4                             |
| XLogP3-AA                      | 4.8                           |
| Solubility                     | DMSO: ≥ 100 mg/mL (198.40 mM) |
| Appearance                     | Light yellow to yellow solid  |

### **Mechanism of Action and Signaling Pathway**

**Ocedurenone** functions as a selective mineralocorticoid receptor antagonist. It exhibits a high binding affinity for the mineralocorticoid receptor, effectively blocking the binding of aldosterone. This antagonism occurs with significantly lower affinity for glucocorticoid, progesterone, and androgen receptors, which is anticipated to reduce the incidence of hormonal side effects.

The primary pathway modulated by **ocedurenone** is the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting the mineralocorticoid receptor, **ocedurenone** prevents aldosterone-mediated sodium and water reabsorption in the kidneys, which contributes to its antihypertensive effects.





Click to download full resolution via product page

Caption: Ocedurenone's role in the RAAS pathway.



# Preclinical and Clinical Pharmacology Pharmacodynamics

Preclinical and clinical studies have demonstrated that **ocedurenone** leads to a dose-dependent reduction in systolic blood pressure (SBP). The drug is designed to provide significant antihypertensive effects while minimizing the risk of hyperkalemia, a common and potentially dangerous side effect of other MRAs, especially in patients with CKD. The BLOCK-CKD Phase 2b study showed that **ocedurenone** significantly lowered blood pressure in patients with moderate to severe CKD and uncontrolled hypertension.

#### **Pharmacokinetics and Metabolism**

**Ocedurenone** exhibits a long plasma half-life. In vitro studies have identified the primary metabolic pathway and key transporters involved in its disposition.



| Parameter              | Finding                                                                                                                        | Source       |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------|
| Primary Metabolism     | Primarily metabolized by<br>Cytochrome P450 3A4<br>(CYP3A4).                                                                   |              |
| Enzyme Inhibition      | Does not inhibit major CYP enzymes at clinically relevant doses.                                                               | _            |
| Enzyme Induction       | Does not induce CYP1A2 or CYP3A4 activity in human primary hepatocytes.                                                        |              |
| Transporter Substrate  | Substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).                            | _            |
| Transporter Inhibition | Inhibits BCRP, BSEP, MDR1,<br>MATE1/2-K, OATP1B1/3, and<br>OCT1.                                                               | <del>-</del> |
| Half-life (t1/2)       | Approximately 65.7 hours in individuals with normal hepatic function and 75.6 hours in those with moderate hepatic impairment. | _            |
| Protein Binding        | > 99.7% bound to plasma proteins.                                                                                              | -            |

## **Drug-Drug Interactions**

Given its metabolism by CYP3A4, **ocedurenone** has a potential for drug-drug interactions (DDIs) with strong inhibitors or inducers of this enzyme.



| Interacting Agent | Туре                       | Effect on<br>Ocedurenone                                             | Source       |
|-------------------|----------------------------|----------------------------------------------------------------------|--------------|
| Itraconazole      | Strong CYP3A4<br>Inhibitor | Reduced oral clearance by 51%; increased AUC by 104%.                |              |
| Rifampin          | Strong CYP3A4<br>Inducer   | Increased oral<br>clearance by 6.4-fold;<br>decreased AUC by<br>84%. | <del>-</del> |

# **Clinical Development and Efficacy**

Ocedurenone has undergone multiple clinical trials to evaluate its safety and efficacy.

**Key Clinical Trials** 

| Trial Identifier             | Phase | Status     | Key Focus                                                                                   | Source |
|------------------------------|-------|------------|---------------------------------------------------------------------------------------------|--------|
| BLOCK-CKD<br>(NCT03574363)   | 2b    | Completed  | Efficacy and safety in patients with advanced CKD and uncontrolled hypertension.            |        |
| CLARION-CKD<br>(NCT04968184) | 3     | Terminated | Efficacy and safety in a larger population with uncontrolled hypertension and advanced CKD. | _      |

# **Summary of Clinical Efficacy and Safety**

The Phase 2b BLOCK-CKD study demonstrated promising results, meeting its primary endpoint.



| Parameter                     | Result in BLOCK-CKD<br>(Phase 2b)                                                                                        | Source |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------|--------|
| Systolic Blood Pressure (SBP) | Clinically meaningful and statistically significant dosedependent reduction from baseline to day 84 compared to placebo. |        |
| Hyperkalemia                  | No reports of severe hyperkalemia.                                                                                       | _      |
| Acute Kidney Injury           | No reports of acute kidney injury.                                                                                       | _      |

Despite the success of the Phase 2b trial, the subsequent Phase 3 CLARION-CKD trial was terminated. An interim analysis revealed that the trial had not met its primary endpoint for a change in systolic blood pressure from baseline. Following this, further development of **ocedurenone** is being re-evaluated.

## **Experimental Protocols**

Detailed methodologies for the characterization of **ocedurenone** have been described in published literature. Below are summaries of key in vitro experimental protocols.

#### In Vitro Metabolism Studies

Objective: To identify the primary cytochrome P450 enzymes responsible for the phase I metabolism of **ocedurenone**.

#### Methodology:

- Incubation: **Ocedurenone** (3  $\mu$ M) was incubated with pooled human liver microsomes (HLM) (1.0 mg/mL) in a 100 mM phosphate-buffered saline (PBS) solution.
- Cofactor: The reaction was initiated by adding 2 mM NADPH.

#### Foundational & Exploratory





- Inhibition: To identify specific CYP pathways, parallel experiments were conducted in the presence of chemical enzyme inhibitors such as 1-aminobenzotriazole or ketoconazole.
- Analysis: Metabolites were measured using ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ocedurenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ocedurenone Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ocedurenone: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411797#ocedurenone-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





